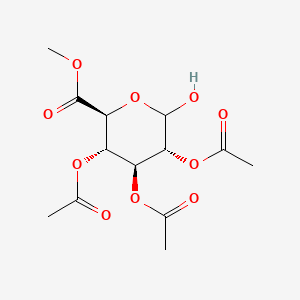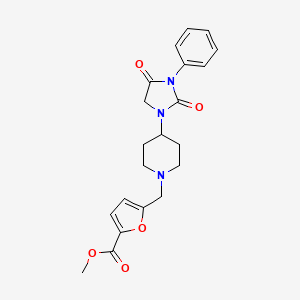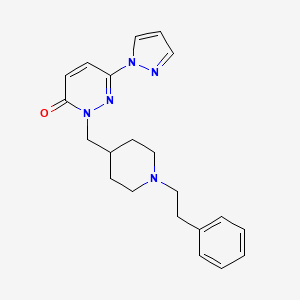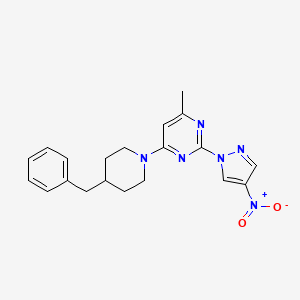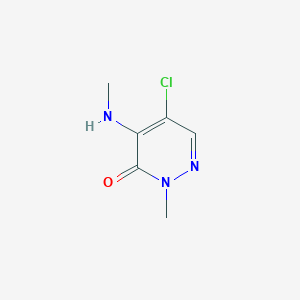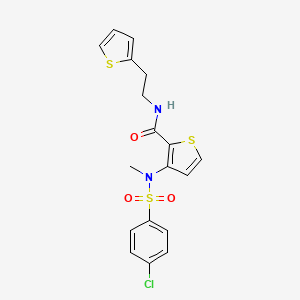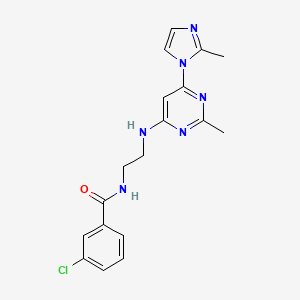
3-chloro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound belongs to a class of molecules that are studied for their diverse biological activities and chemical properties. These compounds are characterized by the presence of imidazol and pyrimidin rings, which are crucial for their interaction with biological targets and their chemical reactivity. The chloro and methyl groups attached to these rings influence their physical and chemical properties, making them subjects of interest in medicinal chemistry and materials science.
Synthesis Analysis
Synthesis of compounds similar to the one described often involves multi-step reactions, starting with the formation of core heterocyclic structures followed by functionalization with chloro, methyl, and benzamide groups. For instance, compounds like N-substituted imidazolylbenzamides have been synthesized through various methods, including the aza-Wittig reaction and cyclization processes, indicating the complexity and versatility of synthetic approaches in this chemical domain (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of benzamide derivatives with imidazol and pyrimidin rings often exhibits planarity or near-planarity, allowing for specific intermolecular interactions. Crystallographic studies provide insights into the orientation of substituent groups and their effects on molecular conformation and packing in the solid state. Such structural features are crucial for understanding the compound's reactivity and interaction with biological targets (Hu, Zhu, & Chen, 2007).
科学的研究の応用
Structural Analysis and Molecular Interactions
Compounds with structural similarities to "3-chloro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide" are often subjects of structural analysis to understand their molecular geometry, electronic properties, and potential for interactions with biological targets. For instance, studies on related heterocyclic compounds have focused on their crystalline structures and the implications for molecular recognition and binding properties (Yanggen Hu et al., 2007).
Antimicrobial and Antitumor Activity
Chemical entities featuring imidazole, pyrimidine, and benzamide groups have been explored for their potential in antimicrobial and antitumor therapies. Research in this area often involves synthesizing novel derivatives and evaluating their biological activities against specific pathogens or cancer cell lines. For example, derivatives of thienopyrimidine exhibited pronounced antimicrobial activity in some studies (M. Bhuiyan et al., 2006), indicating a potential research path for similar compounds.
Anti-Inflammatory and Analgesic Properties
Compounds with pyrazole and pyrimidine motifs have been investigated for their anti-inflammatory and analgesic properties. This research avenue explores how modifications to the chemical structure can influence the pharmacological profile of the compounds, potentially leading to new therapeutic agents. For instance, certain novel pyrazolopyrimidines derivatives showed anticancer and anti-5-lipoxygenase activity, suggesting a multifaceted potential in drug development (A. Rahmouni et al., 2016).
Electrophysiological Effects
Research on imidazolylbenzamides has explored their electrophysiological activity, especially in the context of cardiac arrhythmias. These studies aim to understand how such compounds can modulate heart rhythm and could be leveraged to design new treatments for arrhythmias (T. K. Morgan et al., 1990).
作用機序
Target of action
Imidazole and pyrimidine derivatives can interact with a variety of biological targets due to their versatile structures. They can bind with high affinity to multiple receptors
Mode of action
The mode of action would depend on the specific targets this compound interacts with. Generally, these compounds can act as inhibitors or activators of their target proteins, altering their function and leading to downstream effects .
Biochemical pathways
Imidazole and pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution.
Result of action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects. Given the broad range of activities reported for imidazole and pyrimidine derivatives , the effects could be diverse.
特性
IUPAC Name |
3-chloro-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c1-12-23-16(11-17(24-12)25-9-8-20-13(25)2)21-6-7-22-18(26)14-4-3-5-15(19)10-14/h3-5,8-11H,6-7H2,1-2H3,(H,22,26)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBJBYIDGACBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)
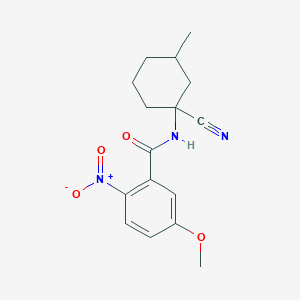
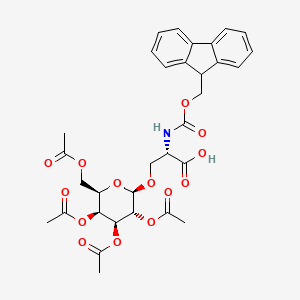
![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/no-structure.png)
